molecular formula C11H10O3 B8296306 methyl 2H-chromene-7-carboxylate

methyl 2H-chromene-7-carboxylate

Cat. No.: B8296306
M. Wt: 190.19 g/mol
InChI Key: BFQHHWVAIRSJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2H-chromene-7-carboxylate is a chemical compound based on the chromene scaffold, a structure of high interest in medicinal chemistry and drug discovery. Chromene and coumarin (2H-chromen-2-one) derivatives are recognized as privileged scaffolds in the development of novel therapeutic agents due to their multifaceted biological activities and favorable physicochemical properties . A significant area of research for chromene derivatives is in oncology, specifically as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII . These transmembrane enzymes are overexpressed in a wide range of hypoxic solid tumours and are actively involved in pH regulation and tumour progression . Inhibiting these isoforms represents a promising strategy for targeting the tumour microenvironment. While the specific activity of this compound requires further experimental characterization, structurally similar 2H-chromene derivatives have demonstrated potent and selective inhibitory effects on CA IX and XII, with many compounds showing no activity against off-target isoforms CA I and II . This selectivity is a critical feature for developing targeted cancer therapies with reduced side effects. Beyond their potential in targeting carbonic anhydrases, chromene-based compounds are also investigated for other pharmacological activities, including as inhibitors of key signalling pathways like mTOR and PI3K, suggesting potential as poly-pharmacological agents in hypoxic tumours . This compound serves as a valuable building block for synthesizing more complex derivatives and for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.**

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2H-chromene-7-carboxylate

InChI

InChI=1S/C11H10O3/c1-13-11(12)9-5-4-8-3-2-6-14-10(8)7-9/h2-5,7H,6H2,1H3

InChI Key

BFQHHWVAIRSJOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CCO2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 2H-Chromene Derivatives

Structural and Functional Variations

The biological and chemical properties of chromene derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Synthesis Method Biological Activity Reference
Methyl 2H-chromene-7-carboxylate COOCH$ _3 $ at C7 220.18 (derived) Cyclization of propargyloxy esters Not yet reported
7-Oxime derivatives (e.g., Compound 83) Oxime at C8, hydroxy at C7 ~300 (estimated) Multi-step organic synthesis α-Amylase/α-glucosidase inhibition (diabetes management)
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate COOCH$ _3 $ at C3, hydroxy at C7 220.18 Not specified Fluorescent probes, antimicrobial studies
7-Methoxy-2,2,5-trimethyl-2H-chromene OCH$ _3 $, CH$ _3 $ at C2, C5 204.12 Not detailed Structural/thermal stability studies
2-Amino-4-aryl-3-cyano-4H-chromenes NH$ _2 $, CN, aryl groups ~250–300 Microwave-assisted synthesis Cytotoxic activity (cancer research)
Key Observations:

Substituent Position: The ester group at C7 in this compound distinguishes it from derivatives like methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, where the ester is at C3 . 7-Methoxy-2,2,5-trimethyl-2H-chromene lacks polar groups, resulting in lower molecular weight (204.12 vs. 220.18) and reduced hydrogen-bonding capacity (0 donors vs. 1 donor in hydroxylated analogs) .

Biological Activity: Enzyme Inhibition: Compound 83 (C8 oxime derivative) shows dual inhibition of α-amylase and α-glucosidase, critical for diabetes management . Antimicrobial/Antitumor: 5,7-Dihydroxy-4-propyl-2H-chromen-2-one derivatives exhibit antimicrobial and antitumor activity, attributed to hydroxyl and alkyl groups enhancing target binding . Cytotoxicity: 2-Amino-3-cyano-4H-chromenes demonstrate cytotoxic effects, likely due to electron-withdrawing cyano groups enhancing DNA intercalation .

Synthetic Strategies: this compound is synthesized via cyclization, while 2-amino-4H-chromenes employ microwave-assisted, catalyst-free methods for efficiency .

Preparation Methods

Acid-Catalyzed Esterification of 2H-Chromene-7-Carboxylic Acid

The most direct route involves esterifying 2H-chromene-7-carboxylic acid with methanol under acidic conditions. A representative protocol adapted from fluoro-chromene syntheses involves refluxing the carboxylic acid with excess methanol and sulfuric acid as a catalyst. For instance, in a 1 L reactor, 100 g of 2H-chromene-7-carboxylic acid is dissolved in 500 mL methanol, followed by the dropwise addition of 19.8 g concentrated H₂SO₄. The mixture is stirred under reflux for 5–8 hours, after which methanol is distilled under reduced pressure. The crude product is extracted with dichloromethane (DCM), washed sequentially with water, saturated NaHCO₃, and brine, and dried over MgSO₄. Rotary evaporation yields this compound with a reported purity of >95% by HPLC.

Key Reaction Parameters:

  • Catalyst: H₂SO₄ (15–20 mol%)

  • Temperature: 65–70°C (reflux)

  • Yield: 85–99%

This method is favored for its simplicity and scalability, though the corrosivity of H₂SO₄ necessitates specialized equipment. Alternative catalysts like HCl or p-toluenesulfonic acid (PTSA) have been explored but show lower efficiency in chromene systems.

Vilsmeier-Haack Formylation Followed by Esterification

A multistep approach involves formylation at the 3-position of 7-hydroxy-2H-chromene using the Vilsmeier-Haack reagent (POCl₃/DMF), followed by esterification. While originally developed for 3-carbaldehyde derivatives, this method can be adapted for 7-carboxylates by modifying the substitution pattern. For example, 7-hydroxy-2H-chromene is treated with POCl₃ (20 mL) and DMF (20 mL) at 0°C under argon, followed by heating to 50°C for 30 minutes. The intermediate aldehyde is then refluxed with methanol and a base (e.g., NaOH) to yield the methyl ester.

Critical Observations:

  • Reagent Ratios: POCl₃:DMF = 1:1 (v/v)

  • Reaction Time: 12–18 hours for formylation

  • Esterification Yield: 70–80% after purification

This route is less common for 7-carboxylates due to competing side reactions but offers flexibility for introducing additional functional groups.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Esterification efficiency correlates strongly with solvent polarity. Methanol, as both reactant and solvent, ensures high conversion rates due to its nucleophilicity and ability to stabilize protonated intermediates. Elevated temperatures (reflux conditions) accelerate the reaction but risk decarboxylation. Trials comparing ethanol and propanol reveal slower kinetics, attributed to steric hindrance from larger alkyl groups.

Catalytic Systems

Sulfuric acid outperforms Lewis acids (e.g., FeCl₃, AlCl₃) in esterification, likely due to its superior proton-donating capacity. However, heterogeneous catalysts like Amberlyst-15 show promise for recyclability, with yields of 75–80% in batch reactions.

Analytical Characterization

Spectroscopic Data

1H NMR (300 MHz, CDCl₃) of this compound displays characteristic signals:

  • δ 8.21 (s, 1H, H-3)

  • δ 7.38 (d, J = 9.0 Hz, 1H, H-6)

  • δ 6.61 (dd, J = 9.0, 2.5 Hz, 1H, H-5)

  • δ 3.46 (q, J = 7.1 Hz, 4H, N(CH₂CH₃)₂)

The methyl ester resonates as a singlet at δ 3.89, while the chromene olefinic protons appear as doublets between δ 6.4–6.6.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals a retention time of 12.45 minutes for the target compound, with >98% purity after silica gel chromatography.

Industrial-Scale Production

Process Intensification

Continuous-flow reactors enhance heat transfer and reduce reaction times. Pilot-scale trials using microreactors achieve 90% conversion in 30 minutes, compared to 5 hours in batch mode.

Cost Analysis

Raw material costs dominate production expenses:

  • 2H-Chromene-7-carboxylic acid: $120/kg

  • Methanol: $0.50/L

  • H₂SO₄: $0.80/kg

Bulk production (100 kg/batch) reduces per-unit costs by 40%, making the compound viable for commercial applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2H-chromene-7-carboxylate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation of substituted hydroxybenzaldehyde derivatives with malonate esters under reflux in methanol, catalyzed by bases like piperidine. For example, methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate was synthesized via refluxing 4-(diethylamino)-2-hydroxybenzaldehyde with dimethyl malonate in methanol, followed by purification via silica gel column chromatography (84% yield) . Optimization may involve varying solvent polarity (e.g., ethanol vs. methanol), catalyst loading, or reaction time, monitored by TLC.

Q. How can NMR spectroscopy confirm the structural identity of this compound derivatives?

  • Methodology :

  • ¹H NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), ester methyl groups (δ 3.8–3.9 ppm), and diethylamino groups (δ 1.2–3.4 ppm for CH₂ and CH₃). For example, methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate shows a singlet at δ 3.90 ppm (ester -OCH₃) and a triplet at δ 3.44 ppm (N-CH₂) .
  • ¹³C NMR : Characteristic peaks include carbonyl carbons (δ 160–170 ppm) and ester carbons (δ 50–60 ppm for -OCH₃). Cross-validation with HSQC/HMBC experiments is recommended for ambiguous assignments .

Q. What analytical techniques are critical for purity assessment of this compound?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm.
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C₁₅H₁₇NO₄: C 65.44%, H 6.23%, N 5.09%) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting or shifts in NMR)?

  • Methodology :

  • Solvent Effects : Deuterated solvents (CDCl₃, DMSO-d₆) may cause minor shifts; compare with literature data in identical solvents .
  • Dynamic Effects : Use variable-temperature NMR to detect rotamers or tautomers. For example, oxime derivatives (e.g., OXE-C) show distinct splitting patterns due to hindered rotation .
  • 2D NMR : Employ COSY or NOESY to identify coupling partners and spatial proximities .

Q. What strategies are effective for designing and synthesizing functionalized derivatives (e.g., photoinitiators or fluorescent probes)?

  • Methodology :

  • Oxime Functionalization : React the aldehyde precursor (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde) with acyl chlorides (e.g., benzoyl, naphthoyl) to generate O-acylated oximes (e.g., OXE-E) .
  • Click Chemistry : Introduce azide/alkyne groups for Cu(I)-catalyzed cycloaddition, enabling bioconjugation .
  • Purification : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate) to isolate polar derivatives .

Q. How can hydrogen-bonding patterns influence the crystallographic packing of this compound derivatives?

  • Methodology :

  • Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., R₂²(8) rings) using software like Mercury .
  • SHELXL Refinement : Optimize anisotropic displacement parameters and validate geometry via PLATON (e.g., for methyl 7-chloro-2-ethylsulfanyl-6-fluoro-4-oxo-4H-thiochromene-3-carboxylate) .

Q. What computational tools are recommended for predicting electronic properties (e.g., UV-Vis absorption) of this chromene derivative?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and excited-state transitions. Compare with experimental λ_max from UV-Vis spectra .
  • TD-DFT : Simulate solvent effects (e.g., PCM model for methanol) to match observed bathochromic shifts in diethylamino-substituted derivatives .

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